2-Chloro-6-methylnicotinaldehyde
Overview
Description
2-Chloro-6-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodegradation Studies
2-Chloro-6-methylnicotinaldehyde has been studied for its photodegradation properties. For instance, its derivatives undergo photochemical E (trans) to Z (cis) isomerization upon direct irradiation and triplet sensitized excitation. This property is significant in understanding the behavior of organic compounds under light exposure and has potential implications in the development of photoresponsive materials. The derivatives synthesized from this compound were also evaluated for their antimicrobial activity, indicating its potential use in creating compounds with biological applications (Gangadasu et al., 2009).
Synthesis of Complex Organic Compounds
The compound has been instrumental in synthesizing various organic molecules, demonstrating its versatility as a chemical reagent. For example, a study detailed the streamlined access to functionalized chromenes and quinolines using domino reactions of salicylic aldehydes and methyl 4-chloro-2-butynoate, showcasing the utility of this compound in facilitating complex chemical transformations (Bello et al., 2010).
Role in Chemical Stabilization
Another research application involves the stabilization of reactive aldehydes through complexation. This compound can be involved in reactions where reactive aldehydes, such as formaldehyde and α-chloro aldehydes, are generated and stabilized as coordination complexes with specific reagents. This approach allows for the controlled use of these reactive entities in further chemical syntheses, highlighting the compound's role in advanced chemical processing and synthesis strategies (Maruoka et al., 1993).
Antibacterial Activity of Derivatives
Derivatives of this compound have been evaluated for their antibacterial properties. This exploration into the biological activities of compounds derived from this compound opens avenues for its application in medicinal chemistry, particularly in the design and synthesis of new antibacterial agents (Chohan et al., 2003).
Properties
IUPAC Name |
2-chloro-6-methylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDBLLSINHOGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551193 | |
Record name | 2-Chloro-6-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-69-4 | |
Record name | 2-Chloro-6-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.